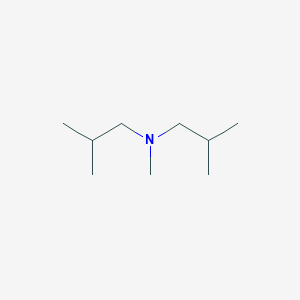
N-Methyl diisobutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl diisobutylamine (N-Me-DIBA) is a tertiary amine that has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound is a colorless liquid that is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
N-Methyl diisobutylamine has been extensively studied for its potential applications in various fields, including organic synthesis and medicinal chemistry. In organic synthesis, N-Methyl diisobutylamine is used as a ligand for catalytic reactions, such as the palladium-catalyzed cross-coupling reaction. In medicinal chemistry, N-Methyl diisobutylamine is used as a building block for the synthesis of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of N-Methyl diisobutylamine is not fully understood. However, it is believed that N-Methyl diisobutylamine acts as a base, which can deprotonate acidic compounds and form stable complexes with metal ions.
Efectos Bioquímicos Y Fisiológicos
N-Methyl diisobutylamine has been shown to have low toxicity and is not mutagenic or carcinogenic. However, its effects on the human body are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Methyl diisobutylamine in lab experiments include its high yield, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential to form complexes with metal ions, which can interfere with some experiments.
Direcciones Futuras
There are several future directions for the research on N-Methyl diisobutylamine. One potential area of research is the development of new synthetic methods for N-Methyl diisobutylamine that are more efficient and environmentally friendly. Another area of research is the investigation of the potential medicinal properties of N-Methyl diisobutylamine, such as its anti-cancer and anti-inflammatory effects. Additionally, the mechanism of action of N-Methyl diisobutylamine needs to be further elucidated to better understand its potential applications in various fields.
Métodos De Síntesis
N-Methyl diisobutylamine can be synthesized using a variety of methods, including the reaction of diisobutylene with methylamine, the reaction of diisobutylene with N-methylformamide, and the reaction of diisobutylene with N-methylacetamide. The most commonly used method for synthesizing N-Methyl diisobutylamine is the reaction of diisobutylene with methylamine, which yields a high yield of N-Methyl diisobutylamine.
Propiedades
Número CAS |
10471-20-2 |
|---|---|
Nombre del producto |
N-Methyl diisobutylamine |
Fórmula molecular |
C9H21N |
Peso molecular |
143.27 g/mol |
Nombre IUPAC |
N,2-dimethyl-N-(2-methylpropyl)propan-1-amine |
InChI |
InChI=1S/C9H21N/c1-8(2)6-10(5)7-9(3)4/h8-9H,6-7H2,1-5H3 |
Clave InChI |
KEEXPDPBIQJVKK-UHFFFAOYSA-N |
SMILES |
CC(C)CN(C)CC(C)C |
SMILES canónico |
CC(C)CN(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



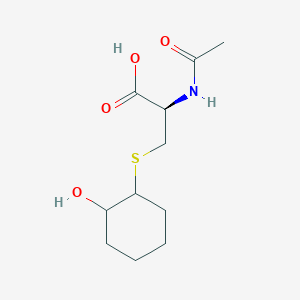
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)
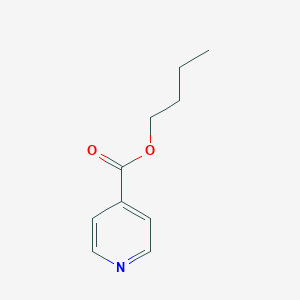


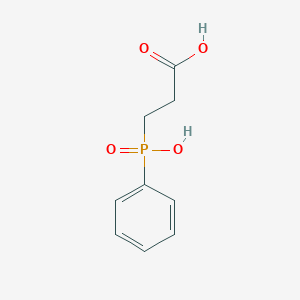





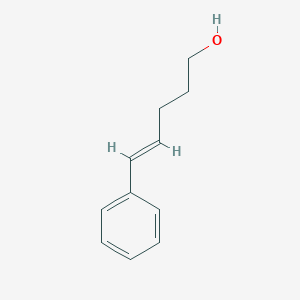

![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)